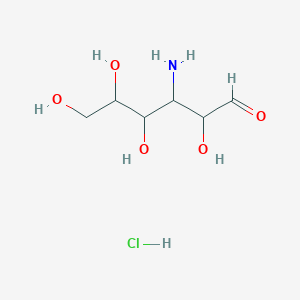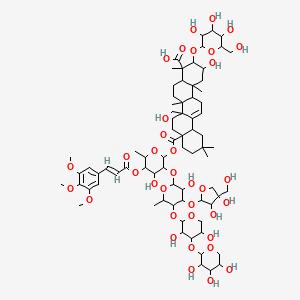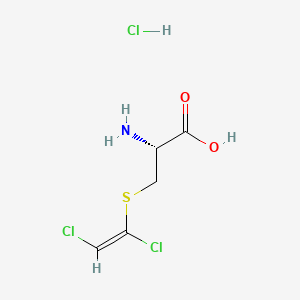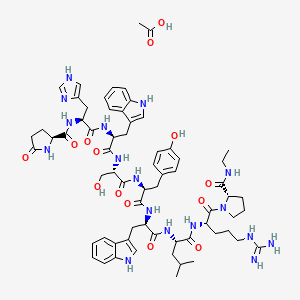
rac-Aprepitant-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Aprepitant-d4 is a deuterated form of aprepitant, an antiemetic compound that acts as an antagonist of the neurokinin-1 receptor. This compound is primarily used as an internal standard for the quantification of aprepitant in various analytical methods, such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry .
Preparation Methods
rac-Aprepitant-d4 is synthesized by incorporating stable heavy isotopes of hydrogen, specifically deuterium, into the aprepitant molecule. The synthetic route involves the deuteration of specific hydrogen atoms in the aprepitant structure. The reaction conditions typically include the use of deuterated reagents and solvents to achieve the desired isotopic labeling . Industrial production methods for this compound follow similar principles, ensuring high purity and consistency in the final product .
Chemical Reactions Analysis
rac-Aprepitant-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-Aprepitant-d4 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard for the quantification of aprepitant in analytical methods such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry.
Pharmacokinetics: Employed in pharmacokinetic studies to track the metabolism and distribution of aprepitant in biological systems.
Neuroscience: Utilized in research related to the neurokinin-1 receptor and its role in various neurological processes.
Drug Development: Aids in the development of new antiemetic drugs by providing a stable reference compound for analytical measurements.
Mechanism of Action
rac-Aprepitant-d4 exerts its effects by acting as an antagonist of the neurokinin-1 receptor. This receptor is involved in the regulation of nausea and vomiting, particularly in response to chemotherapy. By blocking the binding of substance P to the neurokinin-1 receptor, this compound helps prevent chemotherapy-induced nausea and vomiting . The compound crosses the blood-brain barrier and occupies the neurokinin-1 receptors in the central nervous system, thereby exerting its antiemetic effects .
Comparison with Similar Compounds
rac-Aprepitant-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical methods. Similar compounds include:
Aprepitant: The non-deuterated form of rac-Aprepitant-d4, used as an antiemetic drug.
Fosaprepitant: A prodrug of aprepitant, which is converted to aprepitant in the body.
Netupitant: Another neurokinin-1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific applications.
Properties
IUPAC Name |
3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/i2D,3D,4D,5D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-QFFDRWTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2C(OCCN2CC3=NNC(=O)N3)OC(C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)[2H])[2H])F)[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;cyclohexanol;hydrochloride](/img/structure/B8209854.png)
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane;dihydrochloride](/img/structure/B8209861.png)

![4-[Phenyl-(4-sulfophenyl)phosphanyl]benzenesulfonic acid;hydrate](/img/structure/B8209886.png)
![9-[2-(Diethylphosphino)phenyl]-9H-carbazole](/img/structure/B8209891.png)

![4-[(7-chloro-1H-indol-3-yl)methyl]-1-methyl-2-sulfanyl-4H-imidazol-5-one](/img/structure/B8209902.png)
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8209910.png)
![6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide](/img/structure/B8209925.png)
![(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B8209932.png)


